![molecular formula C20H19N3O3 B5515730 ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)

ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

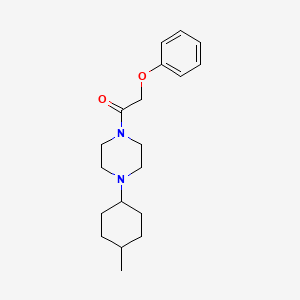

The synthesis of compounds structurally related to ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate involves various chemical reactions, typically starting from simple precursors through multi-step processes. For instance, related pyrazole carboxylates have been synthesized through reactions involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenylhydrazine in a one-pot condensation reaction, showcasing the versatility and reactivity of these compounds in organic synthesis (Viveka et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. These studies reveal that such compounds can crystallize in various crystal systems and exhibit different molecular conformations, highlighting the influence of substituents on the overall molecular structure. For example, compounds with similar pyrazole carboxylate structures have been reported to crystallize in the monoclinic system, with specific space groups and unit cell parameters detailed in their crystallographic reports (Viveka et al., 2016).

Chemical Reactions and Properties

Pyrazole carboxylates undergo various chemical reactions, reflecting their reactivity and potential for further chemical modifications. These reactions include cyclocondensations, diazotizations, and couplings with different reagents, leading to the synthesis of a wide range of heterocyclic compounds. The reactivity of these compounds is a key area of interest, as it opens pathways to new molecules with potential biological activities and applications in material science (Ghozlan et al., 2014).

Physical Properties Analysis

The physical properties of ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate and related compounds, such as solubility, melting point, and crystalline form, are crucial for understanding their behavior in different environments and applications. These properties are typically assessed through a combination of spectroscopic and thermal analysis techniques, providing insights into the stability and solubility of the compounds under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and participation in chemical reactions, are fundamental aspects of research on pyrazole carboxylates. These properties are determined by the functional groups present in the molecule and their electronic and steric effects, influencing the compound's behavior in synthesis and its potential applications in various fields.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- A study on pyranpyrazole derivatives, including similar compounds to ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate, demonstrated their effectiveness as corrosion inhibitors for mild steel. These inhibitors showed high efficiency, suggesting potential industrial applications in metal preservation and pickling processes. The research employed a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy methods to evaluate performance, alongside scanning electron microscopy (SEM) and atomic force microscopy (AFM) for surface analysis. The findings indicated a strong adherence to the Langmuir adsorption isotherm, supporting their potential as effective corrosion inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).

Crystal Structure Analysis

- Another study focused on the crystal structure of a closely related compound, which was synthesized to explore its molecular geometry and interactions. The research highlighted the importance of hydrogen interactions and weak π···π interactions in stabilizing the crystal structure, providing valuable insights into the design and synthesis of similar compounds (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Antimicrobial and Antitumor Agents

- Further studies explored the potential of similar compounds as antimicrobial and antitumor agents. These compounds were evaluated for their efficacy against various bacteria and tumor cell lines, suggesting their potential in pharmacological applications. The synthesis of these compounds involved reactions that provided novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, demonstrating significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon and breast cancer (Nassar, Atta-Allah, & Elgazwy, 2015).

Propiedades

IUPAC Name |

ethyl 5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-3-26-20(25)17-13-21-23(16-7-5-4-6-8-16)18(17)22-19(24)15-11-9-14(2)10-12-15/h4-13H,3H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBPENAOEXCCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methyl-benzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)

![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)